4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol
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Overview
Description
4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as those involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile: Another triazole derivative with similar biological activities.
1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
What sets 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol apart from similar compounds is its unique combination of a triazole ring with a phenyl and piperidinyl group
Properties
Molecular Formula |
C21H24N4OS |
---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
4-[4-phenyl-5-(2-piperidin-1-ylethylsulfanyl)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C21H24N4OS/c26-19-11-9-17(10-12-19)20-22-23-21(25(20)18-7-3-1-4-8-18)27-16-15-24-13-5-2-6-14-24/h1,3-4,7-12,26H,2,5-6,13-16H2 |
InChI Key |
GXPZLBUZEOYWID-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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